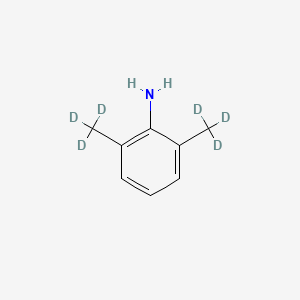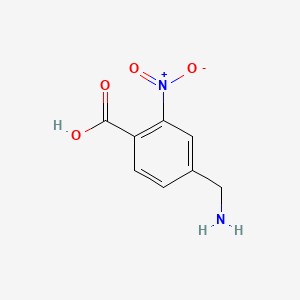
2,6-Dimethylaniline-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylaniline-d6, also known as 2,6-xylidine-d6, is a deuterated form of 2,6-dimethylaniline. It is an aromatic primary amine with two methyl groups substituted at the 2- and 6-positions on the benzene ring. This compound is often used as a starting material in the synthesis of various pharmaceuticals, pesticides, dyes, and other industrial chemicals .
Mechanism of Action
Target of Action
2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of this compound are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .
Mode of Action
For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .
Biochemical Pathways
It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs
Pharmacokinetics
A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of this compound at lower levels . This could potentially be used to study the pharmacokinetics of this compound in the future.
Result of Action
It is known to be a possible human carcinogen Therefore, exposure to this compound could potentially lead to carcinogenic effects
Biochemical Analysis
Biochemical Properties
2,6-Dimethylaniline-d6 is involved in the metabolism pathway of lidocaine, a local anesthetic . It is a key metabolite of lidocaine and xylazine
Cellular Effects
It is known that it is a key starting material in the synthesis of anesthetics and other drugs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the metabolism pathway of lidocaine , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the lidocaine metabolism pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylaniline-d6 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of deuterium gas .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylaniline-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced derivatives.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
2,6-Dimethylaniline-d6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in the synthesis of anesthetics such as lidocaine, bupivacaine, and mepivacaine.
Industry: Used in the production of dyes, pesticides, and synthetic resins
Comparison with Similar Compounds
2,6-Dimethylaniline-d6 is similar to other dimethylaniline derivatives, such as:
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,5-Dimethylaniline
Uniqueness: The uniqueness of this compound lies in its deuterated form, which makes it valuable for isotopic labeling studies. This allows researchers to trace the metabolic pathways and study the effects of isotopic substitution on chemical reactions and biological processes .
Properties
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661935 |
Source


|
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919785-81-2 |
Source


|
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)






![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)


